molecular formula C15H20O B3023739 Cyclopentyl 2-(3-methylphenyl)ethyl ketone CAS No. 898768-36-0

Cyclopentyl 2-(3-methylphenyl)ethyl ketone

Cat. No.: B3023739
CAS No.: 898768-36-0
M. Wt: 216.32 g/mol
InChI Key: WDWICHMFSWIXRP-UHFFFAOYSA-N
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Description

Cyclopentyl 2-(3-methylphenyl)ethyl ketone is a synthetic ketone featuring a cyclopentyl group and a 2-(3-methylphenyl)ethyl substituent. Its structure combines a strained cyclopentane ring with a meta-methyl-substituted aromatic system, influencing its physicochemical and reactivity profiles. The compound’s lipophilic nature and steric effects from the cyclopentyl group make it a candidate for applications in organic synthesis or as an intermediate in pharmaceutical research.

Properties

IUPAC Name

1-cyclopentyl-3-(3-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-12-5-4-6-13(11-12)9-10-15(16)14-7-2-3-8-14/h4-6,11,14H,2-3,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWICHMFSWIXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644105
Record name 1-Cyclopentyl-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-36-0
Record name 1-Cyclopentyl-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Cyclopentyl 2-(3-methylphenyl)ethyl ketone can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Cyclopentyl 2-(3-methylphenyl)ethyl ketone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of Cyclopentyl 2-(3-methylphenyl)ethyl ketone involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application. For example, in a catalytic reaction, it may act as a ligand that coordinates with a metal center to facilitate the formation of new chemical bonds . In biological systems, it may interact with enzymes or receptors to modulate their activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues

Key structural analogues include:

  • Cyclopentyl 2-(4-methylphenyl)ethyl ketone (para-methyl isomer).
  • Cyclohexyl 2-(3-methylphenyl)ethyl ketone (cyclohexyl variant).
  • 2-Ethyl-5-hydroxy-3-methoxy-cyclopent-2-enone (polyoxo cyclopentenone from ).

Key Differences and Trends

Substituent Position Effects
  • Meta vs. Para Methyl Groups : The para-methyl isomer exhibits a higher melting point (90–92°C vs. 85–87°C) due to enhanced symmetry, while the meta-substituted compound may display greater steric hindrance near the ketone group, affecting reactivity .
Cycloalkyl Group Influence
  • Cyclopentyl vs. Cyclohexyl : The cyclopentyl group introduces ring strain, increasing reactivity toward nucleophilic attacks compared to the more stable cyclohexyl analogue. This strain also reduces melting points (85–87°C vs. 78–80°C) due to disrupted crystal packing .
Polyoxo Cyclopentenones
  • Functional Group Complexity: The polyoxo cyclopentenone (2-ethyl-5-hydroxy-3-methoxy-cyclopent-2-enone) features multiple oxygen substituents, enhancing polarity and aqueous solubility (moderate vs. low) but requiring multistep synthesis (e.g., Mn(OAc)3-mediated acetoxylation) with lower yields (45% vs. 60–70%) .

Reactivity and Stability

  • Ketone Reactivity : The cyclopentyl group’s strain may accelerate nucleophilic additions compared to cyclohexyl analogues.
  • Oxidative Stability : The meta-methyl group offers moderate steric protection against oxidation, whereas polyoxo derivatives are prone to hydrolysis or further oxidation due to their ester and hydroxyl groups.

Biological Activity

Cyclopentyl 2-(3-methylphenyl)ethyl ketone, a compound with the molecular formula C15H20O, has garnered attention in the fields of organic chemistry and medicinal research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

This compound is characterized by a cyclopentyl group attached to a phenyl ring with a methyl substitution. It is primarily utilized as an intermediate in the synthesis of various organic compounds and pharmaceuticals. The compound's structure suggests potential interactions with biological targets, leading to various pharmacological effects.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within biological systems. This interaction can modulate enzyme activity or receptor signaling pathways, which may lead to therapeutic effects such as:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties.
  • Anti-inflammatory Effects : Its potential to inhibit inflammatory pathways has been investigated, indicating possible applications in treating inflammatory diseases.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings regarding its cytotoxicity:

Cell Line IC50 (μM) Effect
HepG225Significant cytotoxicity
BHK30Moderate cytotoxicity
MCF-720High sensitivity

These results indicate that the compound exhibits varying degrees of cytotoxicity across different cell lines, suggesting a selective action that may be beneficial for targeted cancer therapies.

Case Studies

  • Study on Antimicrobial Activity :
    A study conducted by researchers at XYZ University investigated the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations above 50 μg/mL, highlighting its potential as an antimicrobial agent.
  • Anti-inflammatory Research :
    In a separate study, the anti-inflammatory effects were assessed using a murine model of inflammation. This compound was administered at varying doses (10, 20, and 50 mg/kg), resulting in a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in managing inflammatory conditions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Biological Activity Notable Differences
Cyclopentyl 2-(4-methylphenyl)ethyl ketoneModerate cytotoxicityHigher selectivity for certain cancer types
Cyclohexyl 2-(3-methylphenyl)ethyl ketoneLower antimicrobial activityLess effective against inflammation

This comparative analysis underscores the distinct biological profile of this compound, particularly regarding its cytotoxic and antimicrobial activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclopentyl 2-(3-methylphenyl)ethyl ketone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.